molecular formula C8H6FNO4 B067024 Methyl 3-fluoro-4-nitrobenzoate CAS No. 185629-31-6

Methyl 3-fluoro-4-nitrobenzoate

Cat. No.: B067024
CAS No.: 185629-31-6
M. Wt: 199.14 g/mol
InChI Key: FKMZNQQOPCCUTD-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-4-nitrobenzoate: is an organic compound with the molecular formula C8H6FNO4 . It is a derivative of benzoic acid, where the hydrogen atom at the third position is replaced by a fluorine atom, and the hydrogen atom at the fourth position is replaced by a nitro group. This compound is commonly used as an intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-fluoro-4-nitrobenzoate can be synthesized through a multi-step process involving the nitration of methyl 3-fluorobenzoate. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the fourth position .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration processes. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through recrystallization or distillation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-fluoro-4-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic conditions.

Major Products Formed:

    Reduction: Methyl 3-amino-4-nitrobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 3-fluoro-4-nitrobenzoic acid.

Scientific Research Applications

Methyl 3-fluoro-4-nitrobenzoate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: It is a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.

    Industry: It is used in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of methyl 3-fluoro-4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atom can influence the compound’s reactivity and binding affinity to target proteins and enzymes .

Comparison with Similar Compounds

  • Methyl 4-fluoro-3-nitrobenzoate
  • Methyl 2-fluoro-5-nitrobenzoate
  • Methyl 3-chloro-4-nitrobenzoate

Comparison: Methyl 3-fluoro-4-nitrobenzoate is unique due to the specific positioning of the fluorine and nitro groups on the benzene ring. This positioning can influence its reactivity and the types of reactions it undergoes. Compared to similar compounds, it may exhibit different chemical and physical properties, such as melting point, boiling point, and solubility .

Properties

IUPAC Name

methyl 3-fluoro-4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO4/c1-14-8(11)5-2-3-7(10(12)13)6(9)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKMZNQQOPCCUTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00343863
Record name Methyl 3-fluoro-4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185629-31-6
Record name Benzoic acid, 3-fluoro-4-nitro-, methyl ester
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URL https://commonchemistry.cas.org/detail?cas_rn=185629-31-6
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Record name Methyl 3-fluoro-4-nitrobenzoate
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URL https://comptox.epa.gov/dashboard/DTXSID00343863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-fluoro-4-nitrobenzoate
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Synthesis routes and methods I

Procedure details

A 1 L round bottom flask equipped with a stir bar and reflux condenser was charged 5H2SO4 (4 mL), methanol (400 mL) and 3-fluoro-4-nitrobenzoic acid (10 g). The reaction mixture was heated at reflux temperatures with vigorous stirring for 18 h. The methanol was removed and the crude residue was triturated with hexane and concentrated to give a colorless solid (9.79 g) that was used without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution prepared by the dropwise addition of 12 ml acetyl chloride to 150 ml methanol was added 7.0 grams 3-fluoro-4-nitrobenzoic acid and the resulting mixture was stirred at room temperature for 18 hours. The solvent was removed in vacuo and the residue was partitioned between ethyl acetate and 2% sodium carbonate solution. The organic layer was washed with saturated sodium chloride solution, dried over magnesium sulfate, filtered, and evaporated in vacuo to give 6 grams of methyl 3-fluoro-4-nitrobenzoate as an orange oil which gradually hardened to a yellow solid.
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 3-fluoro-4-nitrobenzoic acid(2.07 g, 11.2 mmol) and cH2SO4(0.5 ml) in MeOH(10 ) was refluxed for 8 h. The solvent was evapolated. The residue was dissolved in AcOEt and washed with saturated NaHCO3 aqueous solution, water, brine, dried (Na2SO4) and concentrated to give 2.14 g(96%) of ivory solid.
Quantity
2.07 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
MeOH(10 )
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
96%

Synthesis routes and methods IV

Procedure details

A mixture of 3-fluoro-4-nitrobenzoic acid(2.07 g, 11.2 mmol) and cH2SO4(0.5 ml) in MeOH(10 ml) was refluxed for 8 h. The solvent was evapolated. The residue was dissolved in AcOEt and washed with saturated NaHCO3 aqueous solution, water, brine, dried (Na2SO4), and concentrated to give 2.14 g(96%) of ivory solid.
Quantity
2.07 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
96%

Synthesis routes and methods V

Procedure details

A 1 L round bottom flask equipped with a stir bar and reflux condenser was charged H2SO4 (4 mL), methanol (400 mL) and 3-fluoro-4-nitrobenzoic acid (10 g). The reaction mixture was heated at reflux temperatures with vigorous stirring for 18 h. The methanol was removed and the crude residue was triturated with hexane and concentrated to give a colorless solid (9.79 g) that was used without further purification.
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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